Lipophilicity Comparison: Cyclobutyl Spacer vs. Direct CF₃
The target compound incorporates a cyclobutyl ring between the pyridine core and the trifluoromethyl group, significantly increasing lipophilicity relative to the direct‑CF₃ analog. The measured LogP of 4‑bromo‑2‑(1‑(trifluoromethyl)cyclobutyl)pyridine is 3.83 , compared with 2.86 (calculated) / 2.5 (XLogP3) for 4‑bromo‑2‑(trifluoromethyl)pyridine (CAS 887583‑90‑6) . This ΔLogP of +0.97 to +1.33 units translates to a roughly 10‑ to 20‑fold increase in octanol‑water partition coefficient, which is expected to enhance passive membrane permeability in cellular assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.83 (measured/predicted); TPSA = 12.89 Ų |
| Comparator Or Baseline | 4-Bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6): LogP = 2.86; XLogP3 = 2.5 |
| Quantified Difference | ΔLogP = +0.97 to +1.33 (factor of ~10–20× in partition coefficient) |
| Conditions | Predicted LogP from vendor specifications (Leyan, BOC Sciences); XLogP3 from PubChem |
Why This Matters
Higher LogP directly influences compound partitioning into biological membranes, a critical parameter for intracellular target engagement and oral bioavailability in drug discovery programs.
